

GSK163929 solubility and formulation challenges

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Compound of Interest

Compound Name: GSK163929

Cat. No.: B8627810

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Technical Support Center: GSK163090

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with GSK163090. The information provided is intended to address common challenges related to the solubility and formulation of this compound.

Disclaimer: The compound referred to as **GSK163929** in the user request is likely a typographical error for GSK163090. All information provided herein pertains to GSK163090.

Frequently Asked Questions (FAQs)

Q1: What is GSK163090 and what is its mechanism of action?

GSK163090 is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors.^{[1][2][3]} It functions by blocking the activity of serotonin at these receptors, which are involved in various physiological processes in the brain. GSK163090 has shown potential as an antidepressant and anxiolytic agent in preclinical studies.^{[1][2][3]}

Q2: What are the basic physicochemical properties of GSK163090?

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₉ N ₅ O	[3]
Molecular Weight	415.53 g/mol	[3]
CAS Number	844903-58-8	[3]

Q3: How should I store GSK163090?

For optimal stability, GSK163090 powder should be stored at -20°C.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Solubility and Formulation Troubleshooting

In Vitro Studies

Q4: What is the recommended solvent for preparing a stock solution of GSK163090?

The recommended solvent for preparing a stock solution of GSK163090 is dimethyl sulfoxide (DMSO).[1][3]

Solubility of GSK163090 in DMSO:

Concentration (mg/mL)	Molar Concentration (mM)	Notes
14.29	34.39	May require sonication.[1][3]
16.5	39.71	-

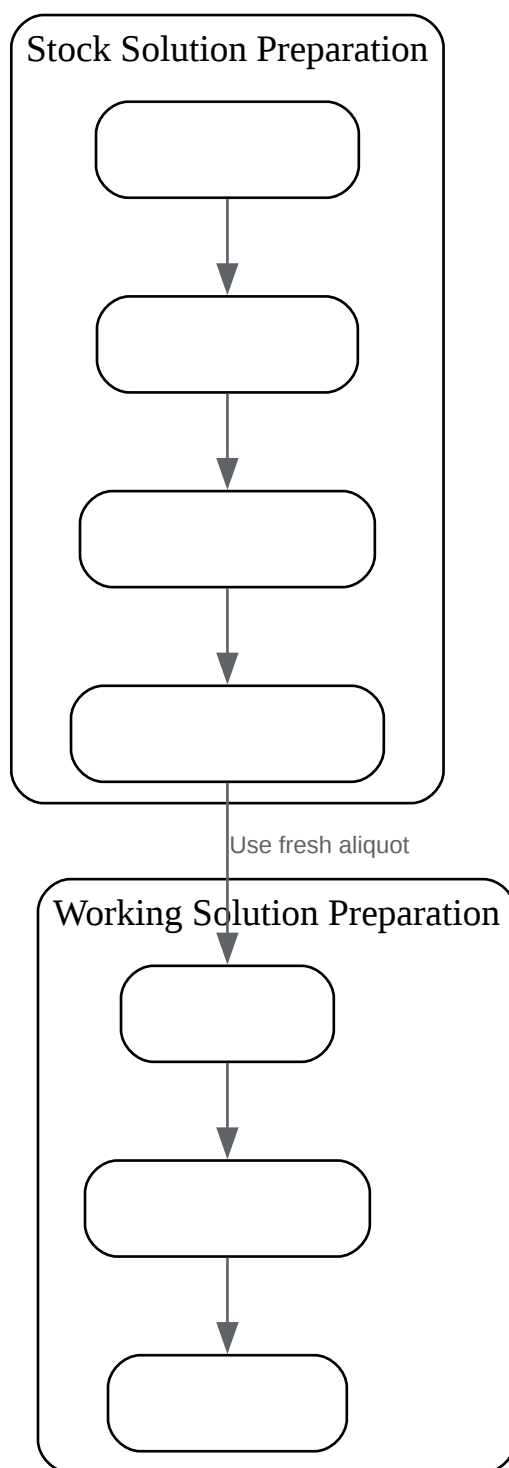
Q5: I am observing precipitation when I dilute my GSK163090 DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

- Decrease the final concentration of GSK163090: The aqueous solubility of GSK163090 is low. Try testing a lower final concentration in your assay.

- Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Check the tolerance of your specific cell line.
- Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound in aqueous solutions. A final concentration of 0.01% to 0.1% is a good starting point.
- Prepare the final dilution immediately before use: Do not store dilute aqueous solutions of GSK163090 for extended periods, as precipitation can occur over time.
- Vortex thoroughly during dilution: Ensure that the DMSO stock solution is added to the aqueous buffer with vigorous mixing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Experimental Workflow for In Vitro Solution Preparation



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Workflow for preparing GSK163090 solutions for in vitro assays.

In Vivo Studies

Q6: What are some established formulations for in vivo studies with GSK163090?

Several formulations have been reported to achieve a clear solution of at least 1.43 mg/mL (3.44 mM) for GSK163090.^{[1][3]}

In Vivo Formulations for GSK163090:

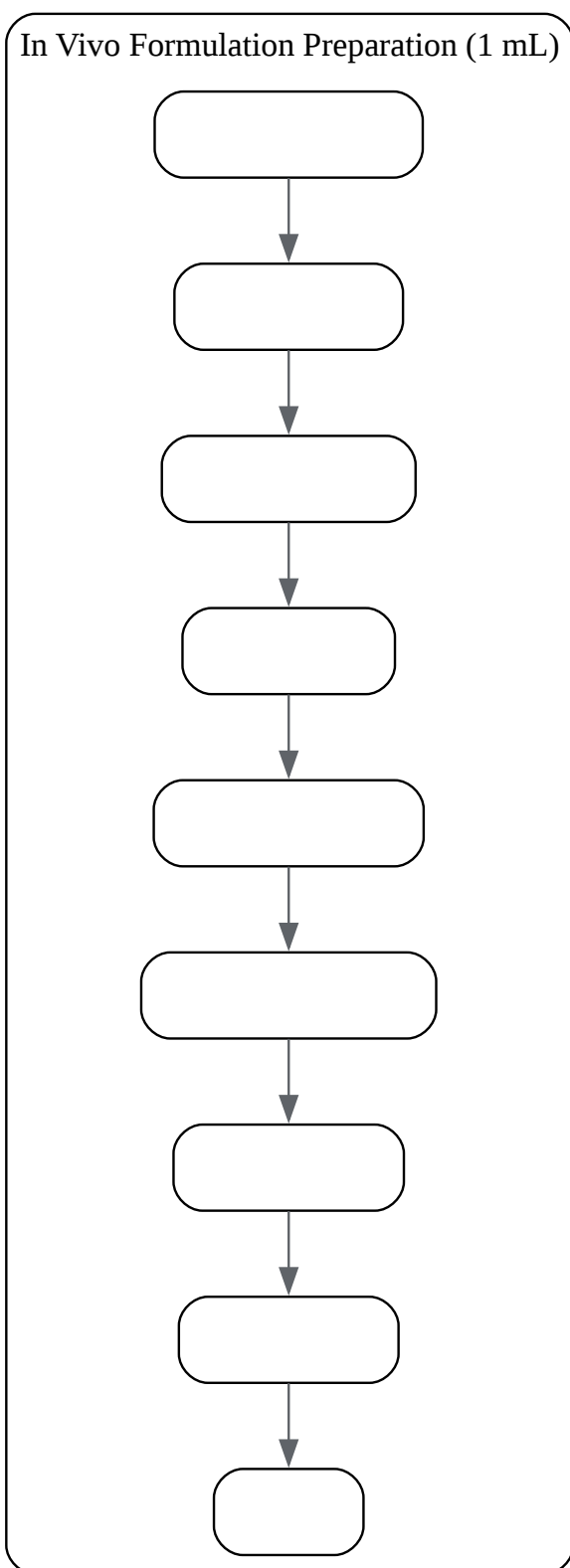
Formulation Components	Final Concentration
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline	≥ 1.43 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.43 mg/mL
10% DMSO, 90% Corn Oil	≥ 1.43 mg/mL

Q7: Can you provide a detailed protocol for preparing the in vivo formulation with PEG300 and Tween® 80?

Protocol for 1 mL of Formulation:

- Start with a 10 mg/mL stock solution of GSK163090 in DMSO.
- In a sterile microcentrifuge tube, add 143 µL of the 10 mg/mL GSK163090 stock solution.
- Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.
- Add 50 µL of Tween® 80 and vortex again until the solution is homogenous.
- Add 407 µL of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution thoroughly before administration.

Experimental Workflow for In Vivo Formulation



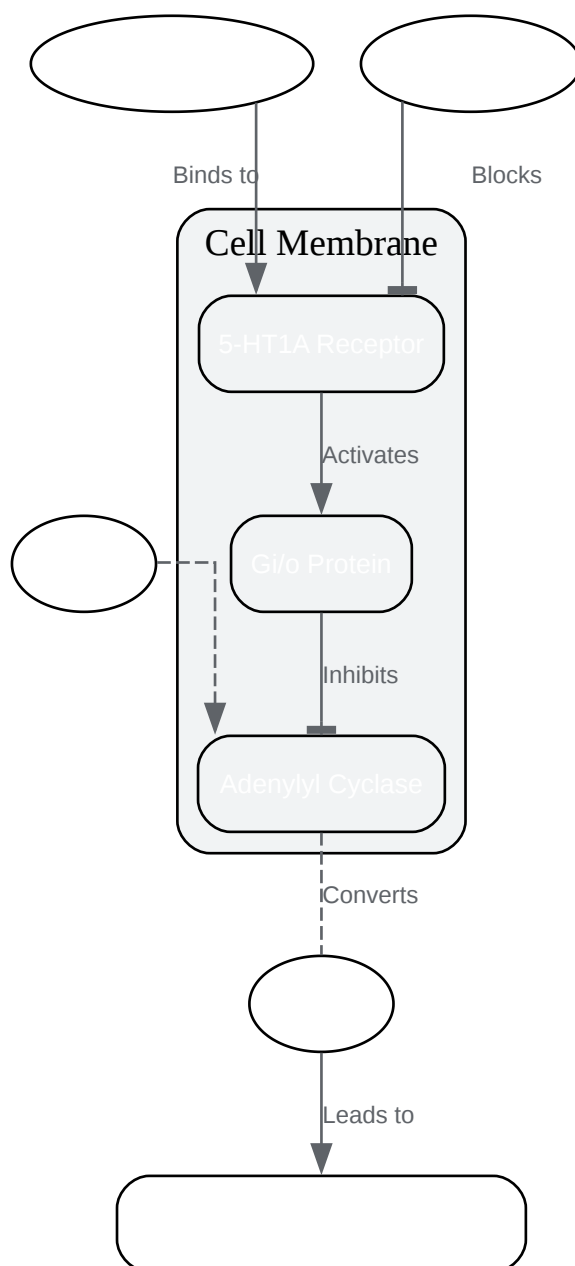
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Step-by-step workflow for preparing an in vivo formulation of GSK163090.

Mechanism of Action Visualization

5-HT1A Receptor Signaling Pathway

GSK163090 acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. GSK163090 blocks this interaction.



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Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of GSK163090.

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